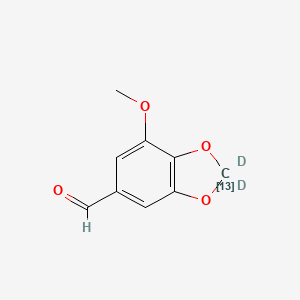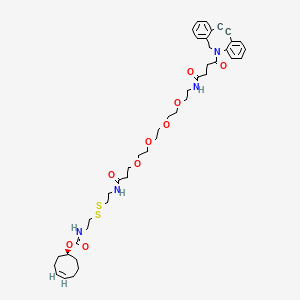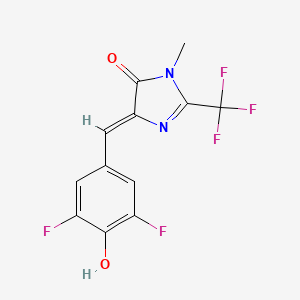
3-Acetyl-N-(3-(1-cyclopropyl-1H-pyrazol-4-yl)-2-fluoro-5-(1-hydroxyethyl)phenyl)-7-methoxyindolizine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Y08284 is a potent, selective, orally active inhibitor of the CREB (cyclic-AMP responsive element binding protein) binding protein (CBP) bromodomain. It has shown significant potential in suppressing the proliferation of prostate cancer cell lines, including LNCaP, C4-2B, and 22Rv1 . The compound has an IC50 value of 4.21 nanomolar, indicating its high efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Y08284 involves the structural optimization of 1-(indolizin-3-yl)ethan-1-one derivatives. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .
Industrial Production Methods: Industrial production of Y08284 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: Y08284 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. These reactions are facilitated by the use of specific reagents and catalysts .
Common Reagents and Conditions: Common reagents used in the reactions involving Y08284 include organic solvents like dimethyl sulfoxide, catalysts such as palladium on carbon, and bases like potassium carbonate . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed: The major products formed from the reactions involving Y08284 are various substituted derivatives of the indolizin-3-yl core. These derivatives are designed to enhance the compound’s biological activity and pharmacokinetic properties .
Scientific Research Applications
Y08284 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying the interactions of bromodomain inhibitors with their targets . In biology, it is used to investigate the role of CBP in cellular processes and gene expression . In medicine, Y08284 has shown promise as a potential therapeutic agent for the treatment of prostate cancer, demonstrating significant antitumor activity in preclinical studies . In industry, it can be used in the development of new drugs targeting bromodomains .
Mechanism of Action
Y08284 exerts its effects by inhibiting the bromodomain of the CREB binding protein. This inhibition disrupts the interaction between CBP and acetylated lysine residues on histones, leading to altered gene expression and suppression of cancer cell proliferation . The molecular targets involved include the androgen receptor and its downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Y08284 include other CBP bromodomain inhibitors such as CCS1477 and Y08175 . These compounds share a similar mechanism of action but differ in their potency, selectivity, and pharmacokinetic properties .
Uniqueness of Y08284: Y08284 is unique due to its high potency (IC50 of 4.21 nanomolar) and favorable pharmacokinetic properties, including good liver microsomal stability and oral bioavailability (25.9%) . These characteristics make it a promising candidate for further development as a therapeutic agent for prostate cancer .
Properties
Molecular Formula |
C26H25FN4O4 |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
3-acetyl-N-[3-(1-cyclopropylpyrazol-4-yl)-2-fluoro-5-(1-hydroxyethyl)phenyl]-7-methoxyindolizine-1-carboxamide |
InChI |
InChI=1S/C26H25FN4O4/c1-14(32)16-8-20(17-12-28-31(13-17)18-4-5-18)25(27)22(9-16)29-26(34)21-11-23(15(2)33)30-7-6-19(35-3)10-24(21)30/h6-14,18,32H,4-5H2,1-3H3,(H,29,34) |
InChI Key |
KKCORLIQMAQULG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C(=C1)NC(=O)C2=C3C=C(C=CN3C(=C2)C(=O)C)OC)F)C4=CN(N=C4)C5CC5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3R)-3'-[2-[(3S)-7-fluoro-3-(trifluoromethyl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]-2-oxoethyl]-6-(1-methylpyrazol-4-yl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B15144177.png)






![3-chloro-4-(4H-3,4,7-triazadibenzo[cd,f]azulen-6-yl)phenol](/img/structure/B15144235.png)



